![molecular formula C10H20N2O B13899816 [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol](/img/structure/B13899816.png)
[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound features a cyclopropyl group attached to a methanol moiety, which is further linked to a 4-methylpiperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then stirred at a controlled temperature, often around room temperature or slightly elevated, until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as distillation, crystallization, or chromatography .
化学反应分析
Types of Reactions
[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives .
科学研究应用
Chemistry
In chemistry, [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound may be used as a probe to study the interactions of cyclopropyl and piperazine-containing molecules with biological targets. It can also serve as a precursor for the synthesis of biologically active compounds .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making them potential candidates for drug development. Research into their effects on various biological pathways is ongoing .
Industry
Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable in various manufacturing processes .
作用机制
The mechanism of action of [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
相似化合物的比较
Similar Compounds
[1-[(4-Methyl-1-piperazinyl)methyl]cyclopropyl]methylamine: This compound is structurally similar but contains an amine group instead of a hydroxyl group.
Cyclopropylmethanol: A simpler compound that lacks the piperazine ring, used in various chemical syntheses.
Uniqueness
The presence of both the cyclopropyl and piperazine moieties in [1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol makes it unique. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC 名称 |
[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C10H20N2O/c1-11-4-6-12(7-5-11)8-10(9-13)2-3-10/h13H,2-9H2,1H3 |
InChI 键 |
FASYASFCUTYPMN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)CC2(CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


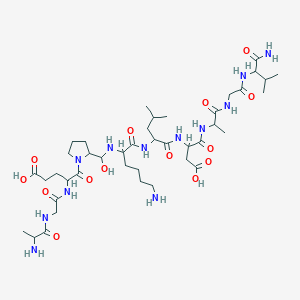
![cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B13899740.png)
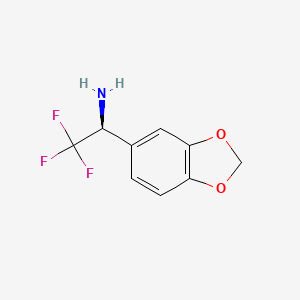
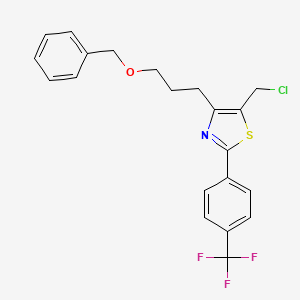


![Exo-3-isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13899761.png)
![4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13899765.png)
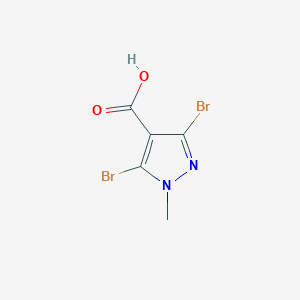
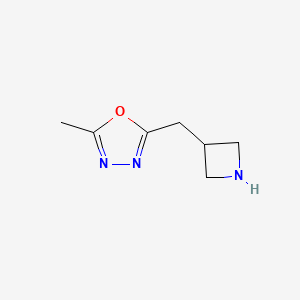
![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)
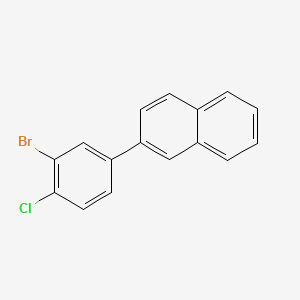
![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)
